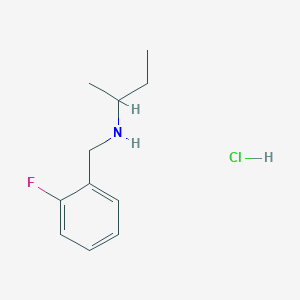

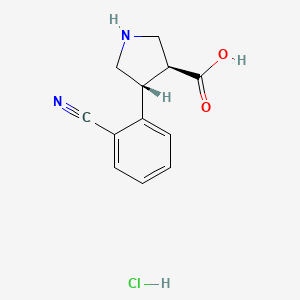

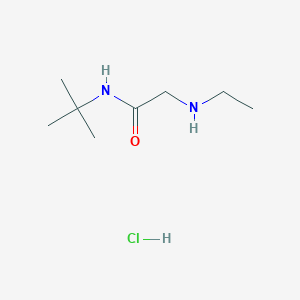

![molecular formula C9H7BrN2O3 B3208311 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide CAS No. 1049762-59-5](/img/structure/B3208311.png)

4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide

説明

“4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated in several studies . One method involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and environmentally friendly character .科学的研究の応用

Synthesis and Biological Activity

- Diuretic Properties: Research has explored the synthesis of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to establish a structure-biological activity relationship, particularly their diuretic properties, compared to structurally similar compounds (Ukrainets, 2008).

- Analgesic Properties: Studies have aimed at enhancing the analgesic properties of pyrido[1,2-a]pyrimidine derivatives by chemical modifications, such as methylation, and evaluating their effectiveness using the "acetic acid writhing" model (Ukrainets, 2015).

- Antiviral Activity: Some derivatives of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids have been synthesized and tested for their potential antiviral activities, showing results against herpes virus and coronavirus (Ukrainets, 2008).

Synthetic Methodologies

- Heterocyclic Compounds Library: A library of fused pyridine-4-carboxylic acids, including pyrido[2,3-d]pyrimidines, has been generated through Combes-type reaction, demonstrating the compounds' ability to undergo standard combinatorial transformations (Volochnyuk, 2010).

- Crystal Structure and Interaction with DNA: The crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine hydrochloride, has been solved, and its interaction with DNA was studied, indicating a potential groove mode of binding (Zhang, 2013).

Structural Aspects

- Crystallographic Studies: Investigations into the structural aspects of pyridopyrimidinone derivatives, which serve as important precursors in medicinal chemistry, have been conducted to understand the various non-covalent interactions in their crystal packing (Shaik, 2021).

作用機序

Target of Action

Similar compounds have been studied for their anti-hiv-1 activity , suggesting potential targets within the HIV-1 replication process.

Mode of Action

The compounds bind into the active site of PFV integrase (IN), a key enzyme in the HIV-1 replication process, where the keto oxygen atom at position C-4 and nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Biochemical Pathways

Given its potential anti-hiv-1 activity, it may impact the viral replication pathway, specifically the integration step mediated by the integrase enzyme .

Result of Action

Related compounds have shown moderate inhibitory properties against hiv-1 virus (nl4-3) in hela cell cultures .

特性

IUPAC Name |

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.BrH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKENSMVJBQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

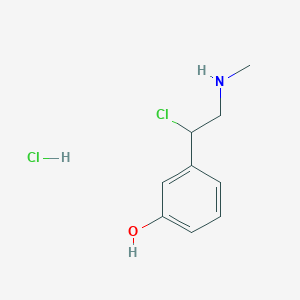

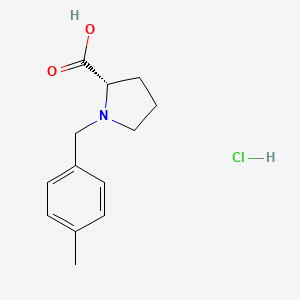

![({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B3208228.png)

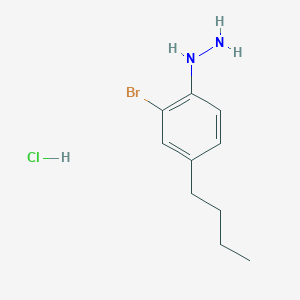

![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B3208286.png)

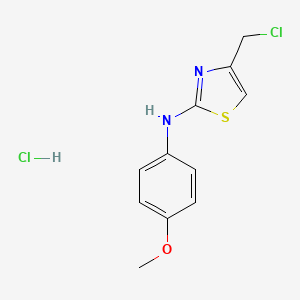

![{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B3208291.png)

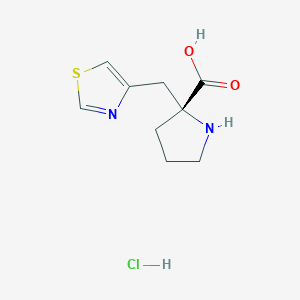

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B3208327.png)

![3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3208333.png)